Home > Products > Screening Compounds P26089 > 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea - 894027-50-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Catalog Number: EVT-2525128
CAS Number: 894027-50-0
Molecular Formula: C19H18FN3O4
Molecular Weight: 371.368
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l in the original paper) is a potent VEGFR1 and P-glycoprotein efflux pump inhibitor. [] It displayed promising anticancer activity, particularly against drug-resistant cancer cells, by inhibiting angiogenesis and enhancing the efficacy of doxorubicin. []

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one

Compound Description: This compound is a π-conjugated chalcone featuring a benzo[d][1,3]dioxol-5-yl group linked to a bithiophene moiety via a prop-2-en-1-one bridge. [] While its specific biological activities were not detailed in the provided abstract, its planar structure and conjugated system suggest potential applications in materials science, particularly in organic electronics.

1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one

Compound Description: This compound, also known as BDP, belongs to the chalcone family. Its optical properties, particularly its transparency in the visible region and low optical cut-off, have been investigated. [] Additionally, theoretical calculations provided insights into its electronic properties, dipole moment, and hyperpolarizability, suggesting potential applications in nonlinear optics.

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one

Compound Description: This compound, a dichlorophenyl-substituted chalcone derivative, has been characterized using X-ray crystallography. [, ] Studies focused on its crystal structure and intermolecular interactions, particularly weak C—H⋯O and C—H⋯Cl hydrogen bonds observed in its crystal lattice.

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Derivatives

Compound Description: A series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives, encompassing N'-aroyl, N'-arylidene, and 1,3,4-oxadiazole derivatives, were designed and synthesized as potential anticonvulsant agents. [] These compounds exhibited promising antiepileptic activities in animal models, with some displaying superior potency compared to the reference drug Stiripentol.

Compound Description: This chalcone derivative, synthesized via Claisen-Schmidt condensation, features a benzo[d][1,3]dioxol-5-yl group linked to a dichloropyrimidinyl moiety through a prop-2-en-1-one bridge. [] Pharmacological evaluation revealed significant analgesic activity in a rat model, albeit lower than the standard drug diclofenac.

(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: This compound is an ortho-aminochalcone synthesized via Claisen-Schmidt condensation and characterized using X-ray crystallography. [] It serves as a key intermediate in the synthesis of the alkaloid Graveoline, highlighting its significance in natural product chemistry.

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (BDMFP)

Compound Description: BDMFP is a chalcone derivative containing both a benzo[d][1,3]dioxol-5-yl and a 4-methoxyphenyl group. [] Computational studies revealed its favorable nonlinear optical (NLO) properties. It also demonstrated good binding affinity towards the endothelin type B membrane receptor in molecular docking studies.

3-(Benzo[d][1,3]dioxol-4-yloxy)-3-(4-fluorophenyl)-N,N-dimethylpropan-1-amine (H05)

Compound Description: H05 is a novel serotonin and noradrenaline reuptake inhibitor with moderate 5-HT2A antagonist activity. [] This suggests its potential for treating depression.

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide)-3-methylpyridin-2-yl)benzoic acid (Compound 1)

Compound Description: Compound 1 acts as a CFTR modulator with potential therapeutic applications for cystic fibrosis. [, , , ] Several formulations, including oral formulations, have been developed for its administration. [, ] A stable crystalline free solid form (Form I) has been identified and characterized. []

3'-(4-(5-Oxo-5-piperidin-1-yl)penta-1,3-dienyl)benzo[d][1,3]dioxol-2-yl]thymidine

Compound Description: This molecule combines a benzo[d][1,3]dioxolyl group with a thymidine moiety via a penta-1,3-dienyl linker. [] DFT calculations revealed a significant dipole moment, indicating potential interactions with its environment and biological activity.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline

Compound Description: This molecule incorporates a benzo[d][1,3]dioxol-5-ylmethyl group linked to 4-methylaniline. [] Crystallographic analysis revealed its E conformation and specific bond distances and angles. While the abstract doesn't specify its biological activity, its structure suggests potential applications in various fields, including materials science and catalysis.

1-(1-((5-nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl/4-chlorophenyl)ureas and Carboxamides

Compound Description: This series of compounds, featuring a benzo[d]oxazole core and various urea or carboxamide substituents, was synthesized and characterized. [] Despite the lack of information regarding their biological activities in the provided abstract, their structural complexity suggests potential applications in medicinal chemistry.

3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones

Compound Description: This series of compounds, incorporating a triazole ring fused to a thiazolidinone core, were synthesized and evaluated for their antifungal and antituberculosis activities. [] Several derivatives demonstrated potent activity against Mycobacterium tuberculosis and Candida albicans, with some exhibiting fungicidal properties.

2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, and Benzothiazole Sulfonamides

Compound Description: These three distinct classes of heterocyclic compounds were investigated for their anticonvulsant activities. [] Several derivatives exhibited promising results, suggesting potential applications in treating epilepsy and other seizure disorders.

2-(benzamido)-N-((benzo[d][1,3]dioxol-4-yl)methylene)-3-(substituted phenyl)acrylohydrazides

Compound Description: This series of compounds incorporates a benzo[d][1,3]dioxolyl group, a benzamide moiety, and a substituted phenyl ring connected through an acrylohydrazide linker. [] Biological evaluation revealed promising anti-inflammatory, antioxidant, cytotoxic, and antimicrobial activities for various derivatives.

(E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one (HOI-07)

Compound Description: HOI-07, a specific Aurora B kinase inhibitor, demonstrated potent anticancer activity against osteosarcoma both in vitro and in vivo. [, ] It induced apoptosis, caused G2-M phase arrest, and attenuated anchorage-independent cell growth in osteosarcoma cells. [, ] HOI-07 also effectively suppressed tumor growth in a xenograft mouse model without causing significant toxicity. [, ]

5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-tetradecyl isoxazolidine (BDMTI) and 5-(4-hydroxy-3-methoxybenzyl)-2-tetradecyl isoxazolidine (HMBTI)

Compound Description: BDMTI and HMBTI are isoxazolidine derivatives investigated as corrosion inhibitors for API 5L X60 steel in acidic environments. [] They exhibited effective corrosion inhibition properties, with HMBTI demonstrating superior performance.

[Cd(L1)(DCTP)]n (1), [Cd2(L2)2(DCTP)2]n (2), {[Cd2(L3)(DCTP)2]·3.75H2O}n (3), {[Cd(L4)(DCTP)]·0.85H2O}n (4), and [Cd0.5(L5)0.5(DCTP)0.5]n (5)

Compound Description: These five CdII-based metal-organic frameworks (MOFs), constructed using various organic ligands, demonstrated potential applications as fluorescent sensors for detecting specific ions and molecules. []

(2-iodo-4′-isopropyl-[1,1′-biphenyl]-3-yl)boronic acid (6A), (3-(benzo[d][1,3]dioxol-5-yl)-2-iodo-5-methoxyphenyl)boronic acid (22A), and (2-iodo-4′,5-dimethoxy-[1,1′-biphenyl]-3-yl)boronic acid (19A)

Compound Description: These ortho-iodobiphenylboronic acid derivatives were synthesized and evaluated for their antimicrobial activity and catalytic potential in amidation reactions. [] Both 6A and 22A showed potent antibacterial and antifungal activity. In contrast, 19A proved to be a superior catalyst for amidation reactions, significantly enhancing amide yields.

(1S,2S,4aR,10bS)-2,7-dimethoxy-1,2,3,4,4a,6-hexahydro-5,11b-ethano[1,3]dioxolo-[4,5-j]phenanthridin-1-yl acetate (crinsarnine) and (6-(3aR,4Z,6S,7aS)-6-methoxy-1-methyl-2,3,3a,6,7,7a-hexa-hydro-1H-indol-3a-yl)benzo[d][1,3]dioxol-5-yl)methanol (sarniensinol)

Compound Description: Crinsarnine and sarniensinol, two novel Amaryllidaceae alkaloids, were isolated from Nerine sarniensis. [] Crinsarnine showed adulticidal activity against the Zika virus vector Aedes aegypti.

(1R,3S)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a)

Compound Description: 9a, a β-carboline derivative, exhibited potent in vitro and in vivo antimalarial activity. [] It inhibited Plasmodium falciparum growth with minimal toxicity toward mammalian cells. Combining 9a with artesunate showed a synergistic effect in a mouse model of malaria, effectively suppressing parasite growth and improving survival rates.

1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A) and rel-(9R,10R,12S)-N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)

Compound Description: Compound A and Compound B are the first reported dopamine D1 positive allosteric modulators (PAMs). [] While Compound A exhibits agonist activity at the D2 receptor, Compound B demonstrates higher potency and selectivity for D1 over D2 dopamine receptors. Interestingly, Compound B selectively targets human and nonhuman primate D1 receptors, lacking activity in rodents.

2-(N,N-dipropyl acetyl)3-methyl 1-(benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylate (dipropylaminopretadalafil)

Compound Description: Dipropylaminopretadalafil is a novel tadalafil analogue identified in a dietary supplement. [] Its structural similarity to tadalafil, a PDE5 inhibitor used for treating erectile dysfunction, suggests potential biological activity and raises concerns about its presence in unregulated supplements.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-one

Compound Description: This murrayanine-based chalcone derivative was rationally designed and synthesized as a potential anti-inflammatory agent. [] It exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) activity. The presence of the 3',4'-methylenedioxy group on the chalcone scaffold was found to be crucial for its activity.

(3R,4R)-4-((benzo[d][1,3]dioxol-5-yl)methyl)-dihydro-3-(hydroxy(3,4-dimethoxyphenyl)methyl)furan-2(3H)-one (PPT)

Compound Description: PPT, a podophyllotoxin derivative, was investigated for its DNA binding interactions. [] Spectroscopic and molecular docking studies revealed a groove binding mode with a preference for the minor groove.

(E)-Cinnamic N-Acylhydrazone Derivatives

Compound Description: A series of (E)-cinnamic N-acylhydrazone derivatives, designed by combining structural features from two known antiparasitic agents, were evaluated for their antiprotozoal activity. [] While one derivative showed moderate antileishmanial activity with excellent selectivity, another demonstrated potent antitrypanosomal activity but exhibited cytotoxicity against mammalian cells.

Thiazolyl Pyrazoline Derivatives

Compound Description: This study involved synthesizing various thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety. [] The researchers evaluated these compounds for their antimicrobial and antiproliferative activities. Notably, one compound demonstrated promising antiproliferative activity against HCT-116 cancer cells.

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides and 1,3,4-oxadiazole Analogues

Compound Description: This research focused on synthesizing 1,3,4-oxadiazole analogues from substituted 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazides derived from nalidixic acid. [] The researchers explored the biological activities of these compounds, particularly their antimicrobial properties, and compared them to their copper complexes.

Phenyl and Diaryl Ureas with Thiazolo[5,4‐d]pyrimidine Scaffold

Compound Description: This study involved designing and synthesizing a series of thiazolo[5,4-d]pyrimidine derivatives with phenyl and diaryl urea substituents. [] These compounds were designed to inhibit angiogenesis by targeting vascular endothelial growth factor receptor-2 (VEGFR-2). The researchers observed potent inhibitory effects on human umbilical vein endothelial cell (HUVEC) proliferation and migration, suggesting their potential as anticancer agents.

Imidazolidin-2-1,3-disubstituted Derivatives

Compound Description: These imidazolidine derivatives, with various substitutions on the imidazolidine ring and an aryl or heteroaryl group at the 2-position, were designed as CYP inhibitors. [] CYP enzymes play a crucial role in drug metabolism, and inhibiting specific CYP isoforms is a common strategy for enhancing drug efficacy and reducing drug-drug interactions.

5-(benzyloxy)-6-(3-phenylsulfonyl)propyl)benzo[d][1,3]dioxole (18) and the diphenyl acetate of (6,7-dimethoxybenzo[d][1,3]dioxol-5-yl)propan-1-ol (5n)

Compound Description: These compounds are potent CYP3A4 inhibitors, surpassing the potency of the natural insecticide synergist dillapiol. [] CYP3A4, a major CYP enzyme in humans, plays a crucial role in metabolizing a wide range of drugs.

N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a small-molecule antagonist of the CC chemokine receptor 2 (CCR2), a G protein-coupled receptor involved in various inflammatory diseases. [] It binds to a distinct binding site at CCR2 compared to another antagonist, CCR2-RA, and competitively inhibits CCL2-induced G protein activation.

(2E,4E,12E)‐13‐(benzo[d][1,3]dioxol‐5‐yl)‐N‐isobutyltrideca‐2,4,12‐trienamide (Guineensine)

Compound Description: Guineensine is a natural product that inhibits the reuptake of the endocannabinoid anandamide, suggesting potential applications in treating conditions related to the endocannabinoid system, such as pain, anxiety, and appetite disorders. []

Overview

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrrolidine derivative, which may contribute to its biological activity.

Source

The compound is derived from various synthetic methodologies aimed at creating novel anti-neoplastic agents and other therapeutic compounds. It has been referenced in patents and research articles that explore its pharmacological properties and synthetic routes .

Classification

This compound can be classified as a urea derivative, which is a class of organic compounds characterized by the presence of the functional group -NH2CO-. Urea derivatives are often explored for their biological activities, including anti-cancer properties.

Synthesis Analysis

Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Urea Linkage: This can be achieved through the reaction of an amine with an isocyanate or by direct condensation of an amine with a carbonyl compound.
  2. Pyrrolidine Derivative Synthesis: The pyrrolidine ring can be formed via cyclization reactions involving appropriate precursors, which may include the use of catalysts or specific reaction conditions to promote ring closure.
  3. Functionalization: The introduction of the benzo[d][1,3]dioxole moiety may involve coupling reactions or other functionalization techniques that allow for the attachment of this aromatic system to the urea scaffold.

Technical Details

The synthesis may utilize various reagents such as coupling agents, solvents like dimethylformamide or dichloromethane, and conditions that favor selective reactions while minimizing side products. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is essential for optimizing yields and purity.

Molecular Structure Analysis

Data

The compound has a molecular formula of C18_{18}H19_{19}F1_{1}N2_{2}O3_{3} with a molecular weight of approximately 336.35 g/mol. Further structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

The chemical reactivity of this compound can be explored through various reactions typical for urea derivatives, including:

  1. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield amines and carbonyl compounds.
  2. Substitution Reactions: The presence of fluorine in the phenyl group may facilitate nucleophilic substitution reactions.
  3. Cyclization: The pyrrolidine structure could undergo further cyclization under specific conditions to form more complex polycyclic structures.

Technical Details

Reactions should be conducted under controlled conditions to ensure selectivity and yield optimization. Analytical methods such as gas chromatography-mass spectrometry may be employed to assess reaction progress and product formation.

Mechanism of Action

Process

The mechanism of action for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Preliminary studies suggest that this compound may act as an inhibitor of certain kinases or enzymes implicated in cancer progression. Further pharmacological studies are necessary to elucidate its precise mechanism and efficacy.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic components. Melting point and boiling point data would need to be determined experimentally.

Chemical Properties

The stability of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea under various pH conditions should be assessed, as well as its reactivity towards oxidizing agents or bases.

Applications

Scientific Uses

This compound has potential applications in medicinal chemistry as a lead candidate for developing new anti-cancer therapies. Its unique structure may provide insights into structure-activity relationships that could lead to more potent derivatives. Additionally, it could serve as a tool compound in biochemical assays aimed at understanding cellular mechanisms related to cancer biology.

Properties

CAS Number

894027-50-0

Product Name

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Molecular Formula

C19H18FN3O4

Molecular Weight

371.368

InChI

InChI=1S/C19H18FN3O4/c20-13-2-1-3-15(7-13)23-10-14(8-18(23)24)22-19(25)21-9-12-4-5-16-17(6-12)27-11-26-16/h1-7,14H,8-11H2,(H2,21,22,25)

InChI Key

LEWVPSKCFAMKJD-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.